

Application Notes and Protocols: [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones

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Compound of Interest

Compound Name: Ethenone, cyclopropyl-

Cat. No.: B15416721

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetically valuable [3+2] cycloaddition reactions of aryl cyclopropyl ketones, a powerful method for the construction of highly substituted cyclopentane rings. Cyclopentanes are key structural motifs in a wide array of organic compounds, including many with significant biological activity. This document outlines various catalytic systems, presents quantitative data for key transformations, provides detailed experimental protocols, and illustrates the underlying reaction mechanisms.

Visible Light Photocatalytic [3+2] Cycloaddition

Visible light photocatalysis offers a mechanistically novel approach to the [3+2] cycloaddition of simple aryl cyclopropyl ketones.^[1] This method relies on the one-electron reduction of the ketone to form a radical anion, which then initiates the cycloaddition cascade.^[2] A key advantage of this approach is the use of a readily available light source and mild reaction conditions.^[2]

Diastereoselective Intermolecular [3+2] Cycloaddition

A photocatalytic system comprising $\text{Ru}(\text{bpy})_3^{2+}$, a Lewis acid, and an amine co-reductant can effectively promote the [3+2] cycloaddition of aryl cyclopropyl ketones with various olefins.^[2] The presence of a Lewis acid additive, such as $\text{La}(\text{OTf})_3$, is crucial for activating the

cyclopropyl ketone towards one-electron reduction and stabilizing the resulting ketyl radical intermediate.[1] α -Substituted enoates have proven to be particularly effective reaction partners, leading to the diastereoselective formation of quaternary carbon stereocenters.[1]

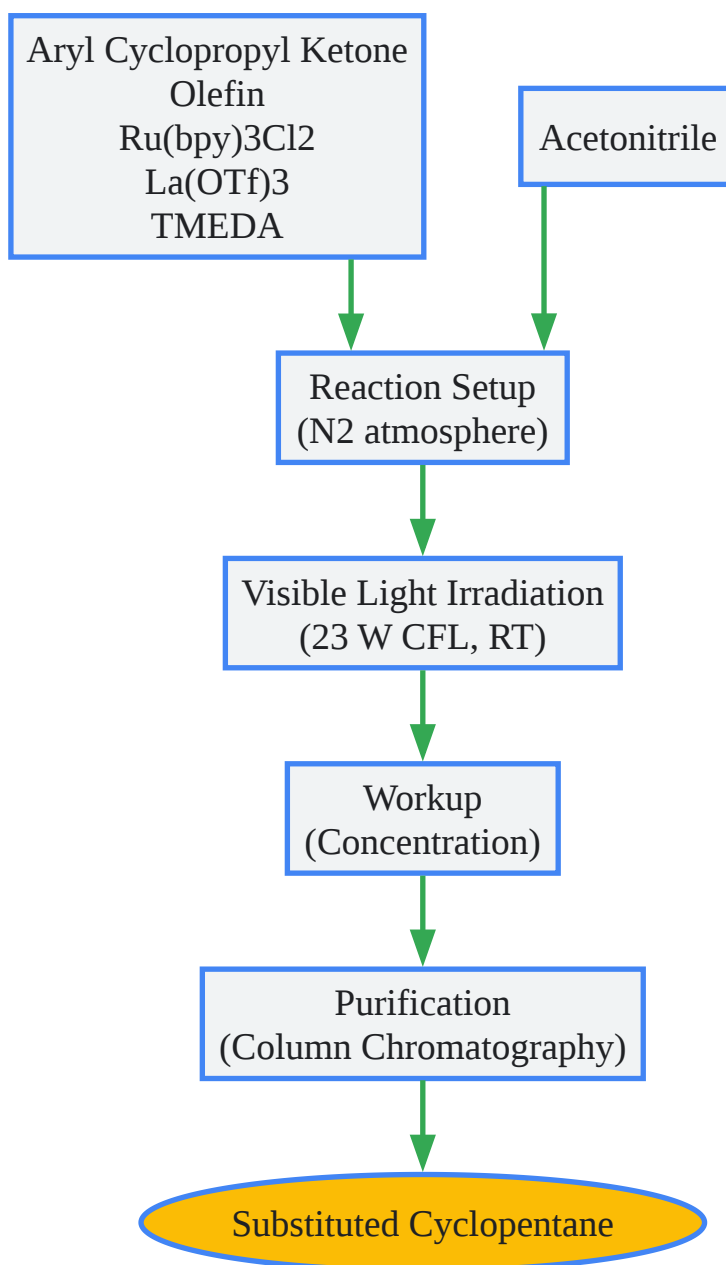
Table 1: Scope of the Diastereoselective Photocatalytic [3+2] Cycloaddition[2]

Entry	Aryl Cyclopropyl Ketone	Olefin	Product	Yield (%)	Diastereom eric Ratio (d.r.)
1	Phenyl cyclopropyl ketone	Methyl methacrylate	2-Methyl-2- (1-phenyl-3- oxobutyl)cycl opentan-1- one	85	>20:1
2	Phenyl cyclopropyl ketone	Ethyl 2- phenylacrylat e	2-(1-Phenyl- 3-oxobutyl)-2- phenylcyclop entan-1-one	78	>20:1
3	4- Methoxyphen yl cyclopropyl ketone	Methyl methacrylate	2-(1-(4- Methoxyphen yl)-3- oxobutyl)-2- methylcyclop entan-1-one	72	>20:1
4	Phenyl cyclopropyl ketone	Acrylonitrile	2-(1-Phenyl- 3- oxobutyl)cycl opentane-1- carbonitrile	65	5:1

Experimental Protocol: General Procedure for Diastereoselective Photocatalytic [3+2] Cycloaddition[2]

- To an oven-dried vial equipped with a magnetic stir bar, add $\text{Ru}(\text{bpy})_3\text{Cl}_2$ (2.5 mol%), $\text{La}(\text{OTf})_3$ (10 mol%), and the aryl cyclopropyl ketone (1.0 equiv.).
- The vial is sealed with a septum and purged with nitrogen for 15 minutes.
- Add anhydrous acetonitrile (0.1 M), the olefin (1.5 equiv.), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 equiv.) via syringe.
- The reaction mixture is then irradiated with a 23 W compact fluorescent light bulb at room temperature for 12-24 hours.
- Upon completion, the reaction is concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentane product.

Reaction Workflow



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Caption: General workflow for the diastereoselective photocatalytic [3+2] cycloaddition.

Enantioselective Intramolecular [3+2] Cycloaddition

A dual-catalyst system, employing a chiral Lewis acid in tandem with a transition metal photoredox catalyst, enables the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones.^[3] This strategy allows for the construction of densely substituted cyclopentanes with

high enantiocontrol. The chiral Lewis acid activates the aryl cyclopropyl ketone and controls the stereochemistry of the subsequent C-C bond formation.[3]

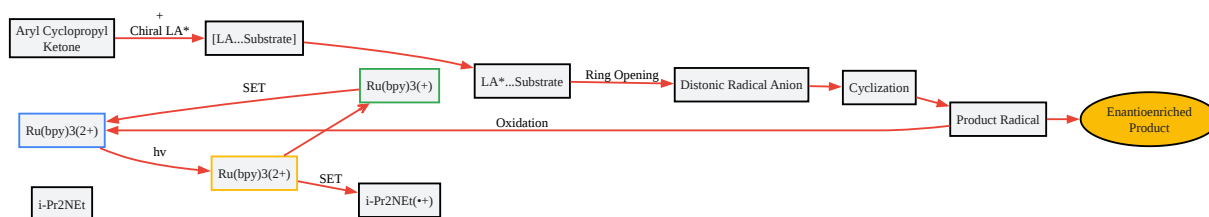
Table 2: Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones[3]

Entry	Aryl Cyclopropyl Ketone	Alkene Tether	Product	Yield (%)	Enantiomeric Excess (ee, %)
1	(E)-1-phenyl-5-(prop-1-en-2-yl)pent-4-en-1-one	Isopropenyl	(1R,5S)-1-benzoyl-5-methyl-5-vinylcyclopentane	88	95
2	(E)-1-(4-methoxyphenyl)-5-(prop-1-en-2-yl)pent-4-en-1-one	Isopropenyl	(1R,5S)-1-(4-methoxybenzoyl)-5-methyl-5-vinylcyclopentane	85	96
3	(E)-1-(4-chlorophenyl)-5-(prop-1-en-2-yl)pent-4-en-1-one	Isopropenyl	(1R,5S)-1-(4-chlorobenzoyl)-5-methyl-5-vinylcyclopentane	90	94
4	(E)-1-phenyl-6-(prop-1-en-2-yl)hex-5-en-1-one	Butenyl	(1R,2S)-1-benzoyl-2-(prop-1-en-2-yl)cyclopentylmethanol	75	92

Experimental Protocol: General Procedure for Enantioselective Photocatalytic [3+2] Cycloaddition[3]

- In a glovebox, a solution of the chiral Lewis acid catalyst (e.g., a chiral $\text{Gd}(\text{OTf})_3$ complex, 10 mol%) in anhydrous dichloromethane is prepared.
- To a separate vial, add the aryl cyclopropyl ketone substrate (1.0 equiv.) and $\text{Ru}(\text{bpy})_3(\text{PF}_6)_2$ (1 mol%).
- The vial is sealed, removed from the glovebox, and cooled to the desired temperature (e.g., $-20\text{ }^\circ\text{C}$).
- The pre-mixed catalyst solution is added, followed by the addition of diisopropylethylamine (i-Pr₂NEt) (2.0 equiv.).
- The reaction mixture is stirred and irradiated with a blue LED lamp for the specified time (e.g., 24-48 hours).
- The reaction is quenched with saturated aqueous NH_4Cl and extracted with dichloromethane.
- The combined organic layers are dried over Na_2SO_4 , filtered, and concentrated.
- The residue is purified by flash column chromatography to yield the enantioenriched cyclopentane.

Proposed Catalytic Cycle



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Caption: Proposed dual catalytic cycle for enantioselective [3+2] photocycloaddition.

Titanium-Catalyzed Diastereo- and Enantioselective Formal [3+2] Cycloaddition

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes can be achieved using a chiral Ti(salen) complex as a catalyst.[4][5] This reaction proceeds via a radical redox-relay mechanism, constructing two new C-C bonds and two contiguous stereogenic centers with excellent diastereo- and enantioselectivity.[4]

Table 3: Scope of the Ti-Catalyzed Enantioselective [3+2] Cycloaddition[4]

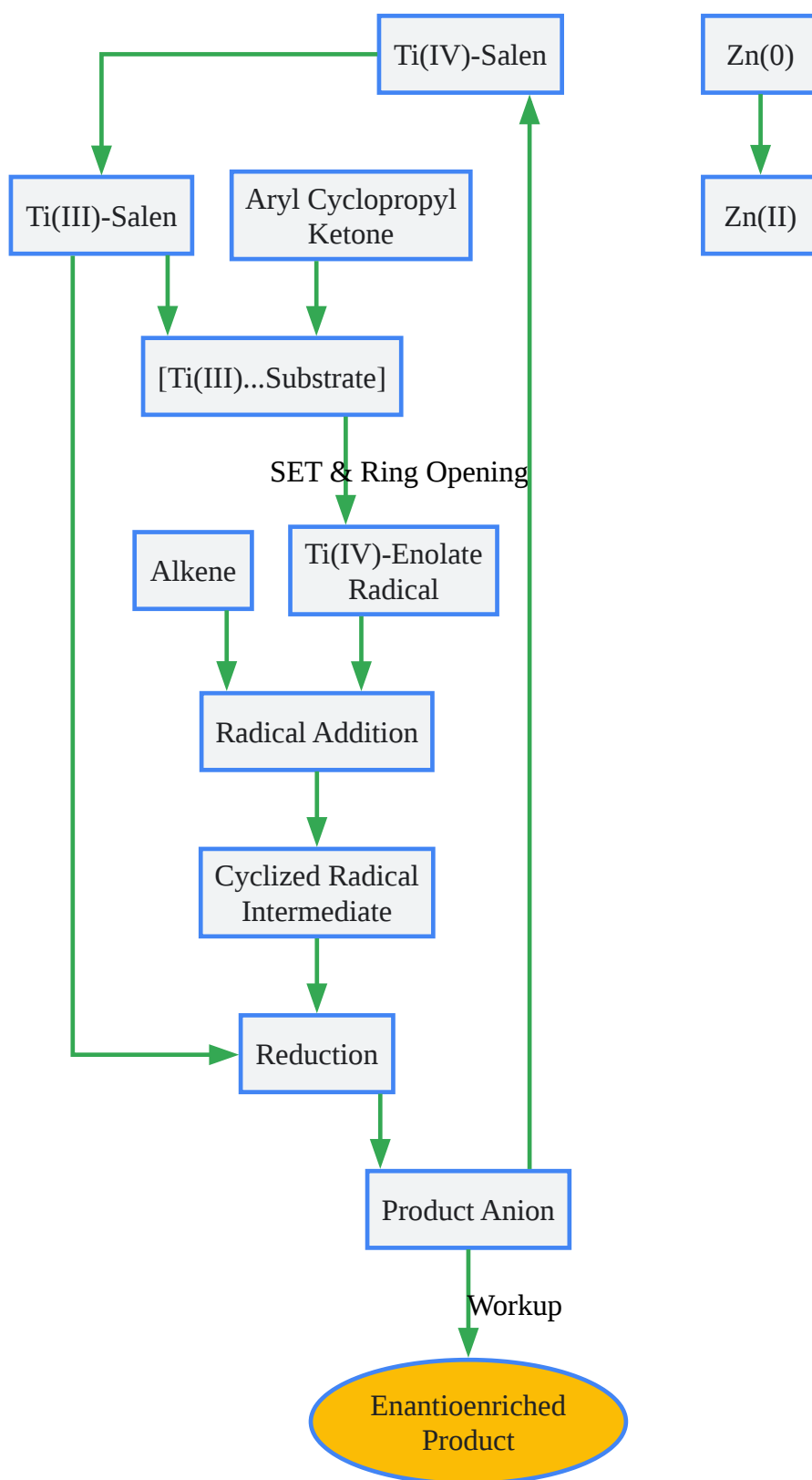
Entry	Cyclopropyl Ketone	Alkene	Product	Yield (%)	Diastereomeric Ratio (d.r.)	Enantiomeric Excess (ee, %)
1	Phenyl cyclopropyl ketone	Styrene	2-Phenyl-5-benzoylcyclopentane	92	>20:1	98
2	Phenyl cyclopropyl ketone	4-Chlorostyrene	2-(4-Chlorophenyl)-5-benzoylcyclopentane	85	>20:1	97
3	Phenyl cyclopropyl ketone	Methyl acrylate	Methyl 2-benzoylcyclopentane-1-carboxylate	78	10:1	95
4	Naphthyl cyclopropyl ketone	Styrene	2-Phenyl-5-(naphthalene-2-carbonyl)cyclopentane	90	>20:1	99

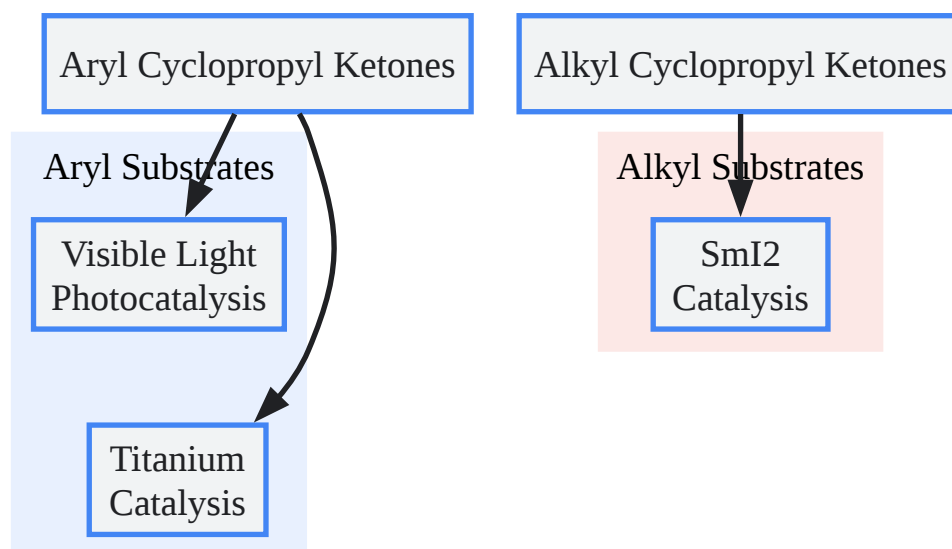
Experimental Protocol: General Procedure for Ti-Catalyzed [3+2] Cycloaddition^[4]

- To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ti(salen) catalyst (5 mol%).
- Add the cyclopropyl ketone (1.0 equiv.), the alkene (1.2 equiv.), and a stoichiometric reductant (e.g., zinc dust, 2.0 equiv.).
- Add the appropriate anhydrous solvent (e.g., THF, 0.1 M).

- The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for 12-24 hours.
- The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography to afford the desired cyclopentane derivative.

Proposed Mechanism





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